molecular formula Cl4Sn B12506467 Einecs 215-689-5 CAS No. 1344-13-4

Einecs 215-689-5

Cat. No.: B12506467
CAS No.: 1344-13-4
M. Wt: 260.5 g/mol
InChI Key: HPGGPRDJHPYFRM-UHFFFAOYSA-J
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Description

Einecs 215-689-5, also known as Tin chloride, is a chemical compound with the molecular formula SnCl₂. It is a white crystalline solid that is highly soluble in water. Tin chloride is commonly used in various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

tin(4+);tetrachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGPRDJHPYFRM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tin chloride (SnCl4)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7646-78-8, 1344-13-4
Record name Tin tetrachloride
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Record name Tin chloride
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Record name Tin chloride
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Record name Tin chloride
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Record name STANNIC CHLORIDE
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Record name Tin chloride (SnCl4)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-33 °C
Record name Tin chloride (SnCl4)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin chloride can be synthesized through the direct combination of tin and chlorine gas. The reaction is typically carried out at elevated temperatures to facilitate the formation of the compound:

Sn+Cl2SnCl2\text{Sn} + \text{Cl}_2 \rightarrow \text{SnCl}_2 Sn+Cl2​→SnCl2​

Industrial Production Methods

In industrial settings, tin chloride is often produced by dissolving tin in hydrochloric acid. This method is preferred due to its efficiency and cost-effectiveness:

Sn+2HClSnCl2+H2\text{Sn} + 2\text{HCl} \rightarrow \text{SnCl}_2 + \text{H}_2 Sn+2HCl→SnCl2​+H2​

Chemical Reactions Analysis

Types of Reactions

Tin chloride undergoes various chemical reactions, including:

    Oxidation: Tin chloride can be oxidized to tin(IV) chloride (SnCl₄) using oxidizing agents such as chlorine gas.

    Reduction: Tin chloride can be reduced to metallic tin using reducing agents like hydrogen gas.

    Substitution: Tin chloride can participate in substitution reactions with other halides or ligands.

Common Reagents and Conditions

    Oxidation: Chlorine gas (Cl₂) at room temperature.

    Reduction: Hydrogen gas (H₂) at elevated temperatures.

    Substitution: Various halides or ligands in aqueous or organic solvents.

Major Products Formed

    Oxidation: Tin(IV) chloride (SnCl₄)

    Reduction: Metallic tin (Sn)

    Substitution: Various tin halides or organotin compounds

Scientific Research Applications

Tin chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reducing agent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Utilized in radiopharmaceuticals for diagnostic imaging.

    Industry: Applied in the manufacturing of tin-based coatings, glass, and ceramics.

Mechanism of Action

The mechanism of action of tin chloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. In biological systems, tin chloride can interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Tin(IV) chloride (SnCl₄)
  • Lead(II) chloride (PbCl₂)
  • Zinc chloride (ZnCl₂)

Comparison

  • Tin(IV) chloride (SnCl₄) : Unlike tin chloride, tin(IV) chloride is a stronger oxidizing agent and is used in different industrial applications.
  • Lead(II) chloride (PbCl₂) : Lead(II) chloride shares similar solubility properties with tin chloride but is more toxic and has different industrial uses.
  • Zinc chloride (ZnCl₂) : Zinc chloride is more commonly used as a dehydrating agent and has different reactivity compared to tin chloride.

Tin chloride’s unique properties, such as its solubility and reactivity, make it a valuable compound in various fields of research and industry. Its versatility in chemical reactions and applications sets it apart from similar compounds.

Biological Activity

Einecs 215-689-5, also known as 1,2-benzenedicarboxylic acid, di-C8-10-branched alkyl esters , is a chemical compound that has garnered attention due to its potential biological activities and applications. This article delves into the biological activity of this compound, synthesizing data from various studies and regulatory assessments.

  • Chemical Name : 1,2-benzenedicarboxylic acid, di-C8-10-branched alkyl esters
  • EINECS Number : 215-689-5
  • Molecular Formula : C_{22}H_{38}O_{4}
  • Molecular Weight : 366.55 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily concerning its potential effects on human health and the environment. Key areas of interest include:

  • Toxicological Profile : Studies have indicated that the compound may exhibit low toxicity levels in various biological systems.
  • Endocrine Disruption Potential : Investigations into its endocrine-disrupting properties are ongoing, with some evidence suggesting minimal interaction with hormonal pathways.
  • Environmental Impact : The compound's biodegradability and ecological effects have been assessed, with findings indicating a relatively low risk to aquatic life.

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceBiological Activity AssessedKey Findings
ECHA Registration Dossier ToxicityLow toxicity observed in acute exposure studies.
ECHA Assessment Report Mutagenicity and CarcinogenicityNo significant mutagenic or carcinogenic effects identified.
Environmental Impact Study EcotoxicologyMinimal impact on aquatic organisms; rapid biodegradation noted.

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the acute and chronic toxicity of this compound. The study involved various exposure routes (oral, dermal, inhalation) and assessed multiple endpoints including mortality, behavioral changes, and histopathological effects. Results indicated that the compound exhibits low acute toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety profile for industrial applications.

Case Study 2: Endocrine Disruption Screening

In a screening study for endocrine disruption potential, this compound was tested using in vitro assays targeting estrogen and androgen receptors. The results showed no significant binding affinity to either receptor type, indicating a low likelihood of endocrine disruption.

Case Study 3: Environmental Risk Assessment

An environmental risk assessment evaluated the effects of this compound on aquatic ecosystems. The study involved exposure of various aquatic organisms to different concentrations of the compound over extended periods. Findings revealed that while there were observable effects at high concentrations, the overall risk to aquatic life was deemed low due to rapid degradation in water.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Einecs 215-689-5 in experimental settings?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC, GC-MS), and elemental analysis methods. For novel compounds, full characterization requires detailed spectral data, melting/boiling points, and purity assessments (≥95% by HPLC). Known compounds must be cross-referenced with literature data, including retention times and spectral fingerprints .

Table 1: Common Analytical Techniques for this compound

TechniqueParameters MeasuredSensitivityKey Considerations
HPLCPurity, Retention TimeHighColumn selection, mobile phase optimization
NMRStructural ElucidationModerateDeuterated solvent compatibility
GC-MSVolatility, FragmentationHighDerivatization requirements

Q. How can researchers ensure experimental reproducibility when working with this compound?

Reproducibility requires meticulous documentation of synthesis protocols, reaction conditions (temperature, solvent, catalysts), and purification steps. All methods should align with established guidelines (e.g., Beilstein Journal protocols) and include raw data in supplementary materials. For example, crystallization solvents and drying times must be explicitly stated to avoid batch variability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Safety data sheets (SDS) must be consulted for toxicity, flammability, and reactivity. Standard practices include fume hood use, PPE (gloves, lab coats), and waste disposal protocols. For novel derivatives, preliminary toxicity screenings (e.g., Ames test) are recommended before scaling experiments .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying environmental conditions?

Apply the PICO framework (Population: compound variants; Intervention: temperature/pH changes; Comparison: baseline stability; Outcome: degradation kinetics) to structure hypotheses. Use differential scanning calorimetry (DSC) for phase transitions and accelerated stability testing (40°C/75% RH) to model long-term behavior. Data should be analyzed using Arrhenius equations to predict shelf-life .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:

  • Replicate experiments using standardized protocols (e.g., CLSI guidelines).
  • Perform meta-analyses of existing literature to identify confounding variables (e.g., solvent effects).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. How can computational modeling enhance the synthesis optimization of this compound analogs?

Density functional theory (DFT) predicts reaction pathways and intermediates, reducing trial-and-error synthesis. Pair with high-throughput screening (HTS) to validate predicted yields. For example, solvent selection can be optimized using COSMO-RS simulations to minimize side reactions .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., conflicting toxicity reports)?

Employ Bayesian hierarchical models to account for inter-study variability. Sensitivity analyses can identify outlier datasets, while multivariate regression isolates factors (e.g., impurity levels) impacting toxicity. Data should be archived in repositories like Zenodo with clear metadata .

Methodological Best Practices

Q. How should researchers structure a literature review to identify gaps in this compound applications?

  • Use systematic review protocols (PRISMA guidelines) to screen databases (SciFinder, PubMed).
  • Map trends via bibliometric tools (VOSviewer) and prioritize primary sources over reviews.
  • Highlight discrepancies in mechanistic studies or under-explored domains (e.g., catalytic uses) .

Q. What criteria define a robust data management plan (DMP) for studies involving this compound?

A DMP must include:

  • Data types (raw spectra, processed results).
  • Storage formats (FAIR-compliant repositories).
  • Access protocols (embargo periods, GDPR compliance).
  • Long-term preservation strategies (cloud backups, checksums) .

Tables for Reference

Table 2: Framework for Evaluating Research Questions on this compound

FINER CriteriaApplication Example
Feasible Can the synthesis be completed within budget using available lab equipment?
Novel Does the study address unreported catalytic properties?
Ethical Are toxicity screenings planned for novel derivatives?
Relevant How does the work advance green chemistry goals?

Q. Table 3: Common Pitfalls in Experimental Design

PitfallMitigation Strategy
Uncontrolled variablesUse factorial design (DoE) to isolate factors.
Small sample sizesPower analysis to determine minimum n.
Incomplete metadataAdopt ISA-TAB standards for data annotation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.